molecular formula C8H10ClNO2S B1406001 4-Chloro-2-ethanesulfonylphenylamine CAS No. 860532-14-5

4-Chloro-2-ethanesulfonylphenylamine

Cat. No. B1406001
M. Wt: 219.69 g/mol
InChI Key: BCNIAFGJDGBPHE-UHFFFAOYSA-N
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Description

Chemical compounds with the “chloro”, “ethanesulfonyl”, and “phenylamine” groups are usually used in various fields such as medicine, agriculture, and chemical synthesis . They often exhibit interesting chemical properties due to the presence of these functional groups .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions such as nucleophilic aromatic substitution or palladium-catalyzed C-H olefination . The exact synthesis process would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like nucleophilic aromatic substitution or electrophilic aromatic substitution . The exact reactions would depend on the specific structure and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, their solubility, thermal stability, and mechanical properties can be determined .

Scientific Research Applications

Electrocarboxylation in Ibuprofen Synthesis

The electrocarboxylation of organic halides like 1-chloro-(4-isobutylphenyl)ethane, closely related to 4-Chloro-2-ethanesulfonylphenylamine, has been used in the synthesis of Ibuprofen. This process, combining electrochemical techniques with ionic liquids, utilizes carbon dioxide as a C1-organic building block, achieving high yields under environmentally benign conditions (Mena, Sánchez, & Guirado, 2019).

Agricultural Chemicals and Land Use

Research on agricultural chemicals in groundwater in the Midwestern United States has identified compounds similar to 4-Chloro-2-ethanesulfonylphenylamine. These studies explore the relationship between land use and concentrations of certain agricultural chemicals, including various chloro and ethanesulfonic compounds (Kolpin, 1997).

Metabolism Studies in Rats

Metabolism studies of related compounds in rats, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provide insights into the metabolic pathways operative in mammals. These studies can be informative for understanding the metabolism of related compounds like 4-Chloro-2-ethanesulfonylphenylamine (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Catalytic Decomposition Studies

The catalytic decomposition of hydrogen peroxide and related chlorophenols in the presence of modified activated carbons is another area of study. This research provides insights into the interactions of chlorophenols with various catalysts, which could be relevant for understanding the behavior of 4-Chloro-2-ethanesulfonylphenylamine in similar environments (Huang, Lu, Chen, & Lee, 2003).

Electrosynthesis and Analytical Applications

Studies on the electrochemical oxidation of chloroanilines in various solutions contribute to the understanding of the electrochemical behavior of chlorinated aromatic amines. This research can be extrapolated to comprehend the electrosynthesis and analytical applications of compounds like 4-Chloro-2-ethanesulfonylphenylamine (Kádár, Nagy, Karancsi, & Farsang, 2001).

Biodegradation and Environmental Impact

The biodegradation of chlorophenol wastewater and its impact on microbial diversity and functional gene expression in activated sludge processes have been studied. These findings are crucial for understanding the environmental impact and degradation pathways of chlorophenols and related compounds, including 4-Chloro-2-ethanesulfonylphenylamine (Zhao, Li, Li, Yu, & Chen, 2018).

Safety And Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties. They are usually determined through rigorous testing and are provided in safety data sheets .

Future Directions

The future directions in the study of similar compounds often involve exploring their potential applications in various fields such as medicine, agriculture, and materials science .

properties

IUPAC Name

4-chloro-2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIAFGJDGBPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethanesulfonylphenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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